Cyclohexyl(thiophen-3-yl)methanamine hydrochloride

Description

Introduction to Cyclohexyl(thiophen-3-yl)methanamine Hydrochloride

Chemical Nomenclature and Structural Identification

International Union of Pure and Applied Chemistry Naming Conventions

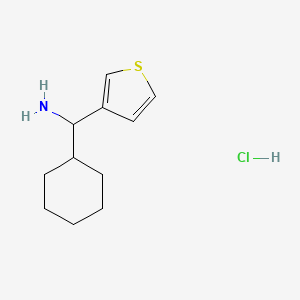

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for naming complex organic compounds containing multiple functional groups. According to PubChem database records, the precise International Union of Pure and Applied Chemistry name for this compound is cyclohexyl(thiophen-3-yl)methanamine;hydrochloride. This nomenclature clearly identifies the three key structural components: the cyclohexyl group, the thiophene ring system positioned at the 3-position, and the methanamine functional group, with hydrochloride indicating the salt form.

The structural complexity of this compound requires careful consideration of stereochemical nomenclature principles. The methanamine carbon serves as the central chiral center, connecting the cyclohexyl and thiophene moieties. The thiophene ring follows the standard numbering system where the sulfur atom occupies position 1, and the attachment point to the methanamine carbon occurs at position 3 of the thiophene ring. This positioning is crucial for understanding the compound's three-dimensional structure and potential biological interactions.

The hydrochloride salt designation indicates the protonation of the amine nitrogen with hydrochloric acid, forming an ionic compound that significantly alters the physicochemical properties compared to the free base form. This salt formation represents a common pharmaceutical practice for improving compound stability, solubility, and handling characteristics during research and development processes.

Alternative Synonyms and Registry Numbers

The compound possesses several registry numbers and synonyms that facilitate identification across different chemical databases and research publications. The primary Chemical Abstracts Service registry number for the hydrochloride salt is 1864074-64-5. The corresponding free base form carries the distinct Chemical Abstracts Service number 1183604-03-6. These registry numbers serve as unique identifiers within the chemical literature and commercial databases.

Alternative nomenclature systems and synonyms include various representations found in chemical supplier catalogs and research databases. Commercial suppliers often list this compound under catalog-specific designations such as AV83133 and similar alphanumeric codes that facilitate ordering and inventory management. The PubChem database provides additional synonyms including the simplified representation as this compound and alternative structural representations.

The following table summarizes the key identification parameters for this compound:

Historical Context in Heterocyclic Chemistry

Thiophene Derivatives in Pharmaceutical Research

The historical development of thiophene derivatives in pharmaceutical research spans several decades, with growing recognition of their versatile pharmacological properties and synthetic accessibility. Thiophene, a five-membered heterocyclic compound with molecular mass 84.14 grams per mole, has emerged as one of the most significant heterocycles exhibiting remarkable pharmacological activities. The conventional synthetic approaches to thiophene derivatives historically involved the Paal-Knorr and Gewald reactions, though these methods were often characterized by harsh experimental conditions and limited effectiveness with numerous functional groups.

Modern pharmaceutical research has revealed that thiophene derivatives offer better specificity and safety profiles due to diverse synthesis pathways, with particular interest in 2-amino-thiophenes gaining substantial attention. The thiophene moiety plays a significant role in drug discovery and medicinal chemistry, primarily owing to its versatile structural diversity and pharmacophoric properties. Analysis of United States Food and Drug Administration-approved drugs revealed that 26 drugs bearing the thiophene ring system have been approved across numerous pharmacological categories, with five approved for treating inflammatory conditions, four in the cardiovascular category, and four for neurological disorders.

The sulfur atom in the thiophene ring serves as an excellent atom that enhances drug-receptor interaction by participating in additional hydrogen bonding, while the thiophene ring provides synthetically accessible modification sites within itself. In structure-activity relationship studies, thiophene is explored as a bio-isosteric replacement for monosubstituted phenyl rings, improving physiochemical properties, metabolic stability, and binding affinity of parent compounds. From a chemistry perspective, thiophene derivatives are utilized as corrosion inhibitors, organic semiconductors, organic light-emitting diodes, and organic field-effect transistors.

Cyclohexylamine Scaffolds in Medicinal Chemistry

Cyclohexylamine represents a fundamental building block in medicinal chemistry, belonging to the aliphatic amine class and serving as a useful intermediate in the production of numerous organic compounds. The historical application of cyclohexylamine scaffolds in pharmaceutical development demonstrates their versatility and importance in drug design. Cyclohexylamine is produced through two primary routes: the complete hydrogenation of aniline using cobalt- or nickel-based catalysts, and alkylation of ammonia using cyclohexanol.

The pharmaceutical applications of cyclohexylamine have been extensively documented, with the compound serving as a building block for pharmaceuticals including mucolytics, analgesics, and bronchodilators. A comprehensive analysis of cyclohexylamine-containing drugs reveals a predominant presence in the arena of sulfonamide hypoglycemics, though applications extend across various therapeutic categories. Notable examples include acetohexamide, bromhexine, cilostazol, glibenclamide, glipizide, and numerous other clinically relevant compounds.

Recent research in drug design has demonstrated the successful application of cyclohexylamine scaffolds in developing novel therapeutic agents. Molecular modeling studies have shown that cyclohexylamine groups can effectively replace central beta-amino butyl amide moieties in certain drug structures, as demonstrated in the development of dipeptidyl peptidase-4 inhibitors. This research confirmed through structural analysis that resulting analogs maintained potent inhibitory activity with excellent in vivo activity and pharmacokinetic profiles.

The following table illustrates key cyclohexylamine-containing pharmaceuticals and their therapeutic applications:

| Compound | Therapeutic Category | Primary Application |

|---|---|---|

| Acetohexamide | Hypoglycemic | Diabetes management |

| Bromhexine | Mucolytic | Respiratory conditions |

| Cilostazol | Cardiovascular | Platelet aggregation inhibition |

| Glibenclamide | Hypoglycemic | Type 2 diabetes |

| Glipizide | Hypoglycemic | Blood glucose control |

| Hexylcaine | Local anesthetic | Pain management |

| Lomustine | Antineoplastic | Cancer treatment |

Properties

IUPAC Name |

cyclohexyl(thiophen-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NS.ClH/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9;/h6-9,11H,1-5,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQUYAZSNJXORS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CSC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Cyclohexyl(thiophen-3-yl)methanamine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its structural components, which facilitate interactions with various biological targets. The thiophene ring enhances the compound's lipophilicity, allowing it to cross cell membranes effectively. The amine group can form hydrogen bonds and electrostatic interactions with proteins, enzymes, or receptors, modulating their activity and leading to various biological effects.

Biological Activities

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against a range of pathogens. The compound's effectiveness can be measured using standard methods such as the agar-well diffusion assay.

- Anti-inflammatory Effects : Research has suggested that this compound may possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by inflammation.

- Kinase Inhibition : The compound has been explored for its inhibitory effects on kinases such as GSK-3β and ROCK-1. These kinases are implicated in various cellular processes, including cell proliferation and apoptosis. Inhibitory activities were evaluated through IC50 values in cell-based assays.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced cytokine production in vitro | |

| Kinase Inhibition | GSK-3β IC50 = 8 nM |

Detailed Findings

- Antimicrobial Activity : In a study assessing the antimicrobial efficacy of various compounds, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, suggesting a potent antimicrobial profile .

- Anti-inflammatory Mechanism : In vitro experiments showed that treatment with this compound resulted in a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential as an anti-inflammatory agent .

- Kinase Inhibition Studies : this compound was tested against GSK-3β and ROCK-1 kinases. It exhibited competitive inhibition with an IC50 value of 8 nM for GSK-3β, indicating strong inhibitory potential that could be harnessed for therapeutic applications in cancer and neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Inhibition of Lysyl Oxidase

One of the notable applications of cyclohexyl(thiophen-3-yl)methanamine hydrochloride is its role as an inhibitor of lysyl oxidase (LOX), an enzyme involved in the cross-linking of collagen and elastin, which are crucial for tissue integrity. Research indicates that modifications to the piperidine moiety in related compounds, such as substituting with cyclohexyl or thiophene groups, enhance LOX inhibition potency. For instance, a study reported that certain derivatives exhibited IC50 values significantly lower than those of the original compounds, indicating improved efficacy against LOX .

Table 1: Inhibitory Potency of Cyclohexyl Derivatives on LOX

| Compound | IC50 (μM) | Comment |

|---|---|---|

| Cyclohexyl derivative | 0.26 | Approximately 70-fold more potent than the HTS hit |

| Original compound | 18.2 | Reference for comparison |

1.2 Anti-Melanogenic Agents

This compound has also been investigated for its potential as an anti-melanogenic agent. Analog compounds have been synthesized and tested for their ability to inhibit mushroom tyrosinase, an enzyme critical in melanin production. One study found that specific analogs demonstrated competitive inhibition with IC50 values significantly lower than traditional inhibitors like kojic acid .

Table 2: Tyrosinase Inhibition Activity

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Analog 1 | 5.21 | Competitive inhibition |

| Kojic acid | 25.26 | Standard reference |

Biochemical Applications

2.1 Allosteric Modulation

This compound is also being explored for its role as an allosteric modulator of purine and pyrimidine receptors. These receptors are critical in various physiological processes, including stress response and appetite regulation. The compound has shown promise in enhancing receptor activity through allosteric pathways, which may lead to novel therapeutic strategies .

Material Science Applications

3.1 Synthesis of Functional Materials

In material science, this compound has been utilized as a precursor for synthesizing functional materials with desirable electronic properties. Its thiophene moiety contributes to the conductivity and stability of organic semiconductors used in electronic devices .

Case Studies

Case Study 1: LOX Inhibition Mechanism

A detailed investigation into the mechanism of action for this compound as a LOX inhibitor revealed that the compound likely forms a stable Schiff base with the enzyme's cofactor. This interaction enhances the compound's inhibitory capacity through non-covalent interactions such as hydrogen bonding and electrostatic interactions .

Case Study 2: Anti-Melanogenic Activity in Vivo

In vivo studies using B16F10 melanoma cells demonstrated that this compound analogs significantly reduced melanin production through downregulation of melanogenesis-associated genes. The study highlighted the compound's potential for developing skin-whitening agents without adverse effects typically associated with conventional treatments .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in aromatic systems, substituents, and functional groups:

Key Observations :

- Aromatic Systems : Thiophene (in the target compound) offers electron-rich π-systems compared to phenyl or isoxazole rings, influencing reactivity and binding interactions.

- Substituents : The cyclohexyl group enhances lipophilicity, while sulfonyl (e.g., in ) or methoxy groups () introduce polarity, affecting solubility and bioavailability.

- Backbone Variations: Ethylamine () vs.

Physicochemical Properties

- Solubility : Hydrochloride salts generally improve aqueous solubility. The cyclohexyl group in the target compound may reduce solubility compared to sulfonyl-containing analogs (e.g., ’s compounds) .

- Lipophilicity : Cyclohexyl and thiophene groups likely increase logP values, suggesting moderate to high membrane permeability. In contrast, methoxy or sulfonyl substituents (e.g., ) could lower lipophilicity .

Preparation Methods

General Synthetic Strategy

The synthesis of Cyclohexyl(thiophen-3-yl)methanamine hydrochloride typically involves:

- Functionalization of cyclohexane derivatives or

- Modification of thiophene compounds , particularly at the 3-position of the thiophene ring,

- Followed by reductive amination to introduce the methanamine group,

- And subsequent conversion to the hydrochloride salt for stability and handling.

This approach ensures high selectivity and yield, minimizing side reactions and impurities.

Reductive Amination Route

Reaction Overview

A key step in the preparation is the reductive amination of an aldehyde intermediate with an amine or its salt, followed by reduction using mild hydride donors. The general reaction scheme involves:

- Condensation of a cyclohexyl-substituted aldehyde with a thiophen-3-yl amine derivative,

- Formation of an imine intermediate,

- Reduction of the imine to the corresponding amine.

Typical Reagents and Conditions

| Parameter | Details |

|---|---|

| Aldehyde Intermediate | 2-(4-(3,3-dimethylureido)cyclohexyl)acetaldehyde or analogues |

| Amine Source | Thiophen-3-ylmethanamine or its salts (e.g., hydrochloride) |

| Reducing Agents | Sodium triacetoxyborohydride, sodium cyanoborohydride, sodium borohydride with acetic acid |

| Solvents | Dichloromethane, tetrahydrofuran, toluene, acetic acid, or mixtures |

| Temperature | -20 °C to 100 °C |

| Reaction Time | 1 to 48 hours |

| Base (if required) | Triethylamine, DIPEA, DBU |

This reductive amination process is favored due to its mild conditions and high product purity with minimal side reactions.

Detailed Preparation Procedure

Step 1: Preparation of Aldehyde Intermediate

- Starting from 2-(4-aminocyclohexyl)ethyl acetate, an acylation reaction with N,N-dimethylcarbamoyl chloride yields 2-(4-(3,3-dimethylureido)cyclohexyl)ethyl acetate.

- This intermediate is then subjected to a reduction reaction to generate the aldehyde 2-(4-(3,3-dimethylureido)cyclohexyl)acetaldehyde, used in the subsequent reductive amination.

Step 2: Reductive Amination

- The aldehyde intermediate is reacted with thiophen-3-ylmethanamine hydrochloride or its free base.

- The reaction is conducted in dichloromethane or a similar solvent with a reducing agent such as sodium triacetoxyborohydride.

- Triethylamine or another base is added if the amine is used as a salt to neutralize the acid and facilitate imine formation.

- The reaction mixture is stirred at room temperature or slightly elevated temperatures (up to 25 °C) for 24 hours to ensure complete conversion.

- After completion, the reaction is quenched with a sodium bicarbonate solution, and the organic phase is isolated, dried, and concentrated.

- The crude product is purified by recrystallization from ethyl acetate or similar solvents to yield the target this compound as a crystalline solid.

Purification and Crystallization

- The hydrochloride salt is obtained by treating the free base with hydrochloric acid in methanol or ethanol.

- Crystallization is performed by suspending the salt in solvents with low water activity (≤0.6), stirring from room temperature to reflux for 12 to 96 hours.

- The solid is collected by centrifugation and dried to yield anhydrous crystalline hydrochloride salt.

- Characterization by X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) confirms the purity and crystalline form.

Advantages and Industrial Relevance

- The described methods minimize formation of impurities such as dimeric and demethylated byproducts, which are challenging to remove by conventional purification.

- Use of sodium triacetoxyborohydride as a reducing agent is preferred due to its selectivity and mildness.

- The process is scalable for industrial production, providing high yield and purity essential for pharmaceutical applications.

Summary Table of Preparation Method Parameters

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Acylation | 2-(4-aminocyclohexyl)ethyl acetate + N,N-dimethylcarbamoyl chloride | Formation of urea-substituted intermediate |

| Reduction | Suitable reducing agent (e.g., NaBH4) | Aldehyde intermediate generation |

| Reductive Amination | Aldehyde + thiophen-3-ylmethanamine hydrochloride + NaBH(OAc)3 + base | Formation of target amine |

| Solvent | Dichloromethane, THF, toluene | Solvent choice affects yield and purity |

| Temperature | -20 to 25 °C | Mild conditions prevent side reactions |

| Purification | Recrystallization from ethyl acetate or similar solvents | High purity crystalline hydrochloride salt |

| Crystallization Conditions | Suspension in low water activity solvent, stirring 12-96 h | Anhydrous crystalline form |

Research Findings and Analytical Data

- The anhydrous crystalline hydrochloride salt exhibits characteristic XRPD patterns confirming phase purity.

- DSC and TGA profiles demonstrate thermal stability suitable for pharmaceutical formulation.

- The synthetic route reduces impurity formation, improving safety profiles for drug development.

Q & A

Q. What are the recommended spectroscopic methods for characterizing Cyclohexyl(thiophen-3-yl)methanamine Hydrochloride, and how are data interpreted?

Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the cyclohexyl and thiophene moieties, with attention to coupling patterns in the aromatic region (thiophene protons at δ 6.5–7.5 ppm). Mass spectrometry (MS) using electrospray ionization (ESI) is critical for verifying the molecular ion peak [M+H]⁺ and chloride adducts. Infrared (IR) spectroscopy helps identify secondary amine N–H stretches (~3300 cm⁻¹) and C–S bonds (~600–700 cm⁻¹). Cross-validation with elemental analysis (C, H, N, S, Cl) ensures purity .

Q. How should researchers design a synthesis protocol for this compound?

A typical route involves reductive amination:

React cyclohexanecarboxaldehyde with 3-thiophenemethylamine in the presence of NaBH₃CN or H₂/Pd-C.

Purify the free base via column chromatography (silica gel, eluent: EtOAc/hexane).

Form the hydrochloride salt by treating with HCl in anhydrous ether.

Key parameters: pH control during salt formation, inert atmosphere to prevent oxidation of the thiophene ring, and strict moisture exclusion .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood due to potential amine volatility.

- Store at 2–8°C in airtight, light-resistant containers to prevent degradation.

- Dispose of waste via approved chemical waste services compliant with ISO/IEC 17043 standards .

Advanced Research Questions

Q. How can structural modifications to the cyclohexyl or thiophene groups alter the compound’s pharmacological activity?

- Cyclohexyl modifications : Introducing substituents (e.g., hydroxyl, fluorine) can enhance solubility or binding affinity to amine receptors. For example, fluorination at the cyclohexyl 4-position (as in ) improves metabolic stability.

- Thiophene modifications : Replacing sulfur with oxygen (furan) or adding electron-withdrawing groups (e.g., Cl, Br) may modulate electronic properties, affecting interactions with π-π stacking motifs in biological targets .

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how are they resolved?

- Challenge : Co-elution of structurally similar byproducts (e.g., N-alkylated derivatives) in HPLC.

- Solution : Use ultra-high-performance liquid chromatography (UHPLC) with a C18 column and gradient elution (0.1% TFA in H₂O/MeCN). Confirm impurities via tandem MS (MS/MS) and compare retention times against synthesized standards .

Q. How do researchers resolve contradictions in toxicological data across studies?

Example: If one study reports neurotoxicity () while another does not ( ):

- Method : Conduct species-specific in vitro assays (e.g., SH-SY5Y neuronal cells) under standardized conditions (pH, temperature, exposure time).

- Analysis : Compare IC₅₀ values and metabolite profiles (via LC-MS) to identify species-dependent metabolic activation pathways. Validate findings using in silico toxicity prediction tools (e.g., ProTox-II) .

Q. What strategies optimize yield and purity in large-scale synthesis?

- Process optimization : Use flow chemistry for reductive amination to enhance reaction control and scalability.

- Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) for higher throughput.

- Quality control : Implement in-line FTIR monitoring to detect intermediates and automate HCl salt formation .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Purity Assessment

| Method | Parameters | Acceptable Criteria |

|---|---|---|

| HPLC | Column: C18, λ=254 nm | Purity ≥98% (area%) |

| Elemental Analysis | %C, %H, %N | ±0.4% of theoretical |

| TGA | Residual solvent | ≤0.5% (w/w) |

Q. Table 2. Comparative Reactivity of Thiophene Derivatives

| Derivative | Reaction with HCl Salt Yield (%) | Stability (25°C, 1 week) |

|---|---|---|

| 3-Thiophene | 92 | Stable |

| 2-Thiophene | 85 | Degradation (5%) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.